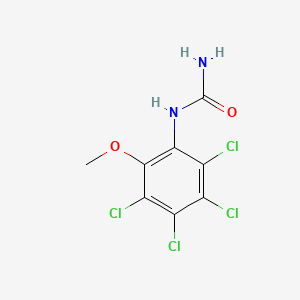![molecular formula C18H20 B579339 1,2,3,4,7,8,11,12-Octahydrobenzo[a]anthracene CAS No. 16434-55-2](/img/structure/B579339.png)
1,2,3,4,7,8,11,12-Octahydrobenzo[a]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,7,8,11,12-Octahydrobenzo[a]anthracene: is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C18H20. This compound is a hydrogenated derivative of benz[a]anthracene, characterized by its unique structure consisting of fused benzene rings. It is known for its applications in various scientific fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,3,4,7,8,11,12-Octahydrobenzo[a]anthracene can be synthesized through several methods:
Friedel-Crafts Reaction: This involves the reaction of benzene with anthracene using Lewis acid catalysts such as iron(III) chloride or aluminum(III) chloride.
Reduction Reaction: Benz[a]anthracene can be reduced using reducing agents like sodium metal or lithium aluminum hydride to obtain this compound.
Hydrogenation of Anthraquinone: Anthraquinone can be hydrogenated in the presence of a catalyst to produce this compound.
Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation of benz[a]anthracene under high pressure and temperature conditions using a suitable catalyst.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,3,4,7,8,11,12-Octahydrobenzo[a]anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation Products: Ketones and quinones.
Reduction Products: Fully saturated hydrocarbons.
Substitution Products: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1,2,3,4,7,8,11,12-Octahydrobenzo[a]anthracene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other polycyclic aromatic hydrocarbons and in studying reaction mechanisms.
Biology: Research on its biological activity, including potential carcinogenic effects, is ongoing.
Medicine: Investigations into its potential therapeutic applications and toxicological effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4,7,8,11,12-Octahydrobenzo[a]anthracene involves its interaction with molecular targets such as DNA and proteins. It can form adducts with DNA, leading to mutations and potential carcinogenic effects. The pathways involved include metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules .
Comparaison Avec Des Composés Similaires
Benz[a]anthracene: A parent compound with a similar structure but without hydrogenation.
7,12-Dimethylbenz[a]anthracene: A derivative with additional methyl groups, known for its carcinogenic properties.
Dibenz[a,j]anthracene: Another PAH with a different arrangement of benzene rings.
Uniqueness: 1,2,3,4,7,8,11,12-Octahydrobenzo[a]anthracene is unique due to its hydrogenated structure, which affects its chemical reactivity and biological activity. Its reduced aromaticity compared to benz[a]anthracene makes it less reactive in certain chemical reactions, but it still retains significant biological activity.
Propriétés
Numéro CAS |
16434-55-2 |
|---|---|
Formule moléculaire |
C18H20 |
Poids moléculaire |
236.358 |
Nom IUPAC |
1,2,3,4,7,8,11,12-octahydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H20/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h1-2,9-10H,3-8,11-12H2 |
Clé InChI |
DPEFEGNNWUJYDM-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC3=C2CC4=C(C3)CC=CC4 |
Synonymes |
1,2,3,4,7,8,11,12-Octahydrobenz[a]anthracene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3R,7R,9S,10S)-9-hydroxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-12-one](/img/structure/B579264.png)

![2h-Furo[4,3,2-de]quinoline](/img/structure/B579268.png)






![(1S,2R,4S,5S,10R,11R,12R,14S,16R,19S)-16-methyl-15-azahexacyclo[10.7.1.02,11.02,15.05,10.014,19]icosane-1,4-diol](/img/structure/B579277.png)


